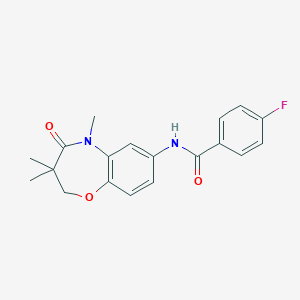

4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a complex organic compound with a unique structure that includes a benzoxazepine ring system

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazepine core, followed by the introduction of the fluoro and benzamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

化学反应分析

Amide Bond Formation and Modifications

The carboxamide group (-CONH-) undergoes characteristic reactions, including hydrolysis and nucleophilic substitution, which are critical for structural derivatization.

| Reaction Type | Conditions/Reagents | Outcome |

|---|---|---|

| Hydrolysis | Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions at 80–100°C | Cleavage to carboxylic acid and amine derivatives |

| Nucleophilic substitution | Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form acyl chloride | Activation for subsequent coupling with amines or alcohols |

| Reductive alkylation | Lithium aluminum hydride (LiAlH₄) in THF or ether | Reduction of amide to amine (secondary or tertiary) |

Key Insight : The stability of the amide bond under acidic conditions allows selective modifications of other functional groups in the molecule.

Ring-Opening Reactions of the Benzoxazepine Moiety

The 1,5-benzoxazepine ring is susceptible to ring-opening under specific conditions, enabling access to linear intermediates.

Fluorophenyl Group Reactivity

The 4-fluorophenyl substituent participates in electrophilic aromatic substitution (EAS) and Suzuki coupling reactions.

| Reaction Type | Conditions/Reagents | Outcome |

|---|---|---|

| EAS (Nitration) | HNO₃/H₂SO₄ at 0–5°C | Introduction of nitro groups at meta/para positions |

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ in DMF/H₂O | Cross-coupling to introduce aryl/heteroaryl groups |

| Halogenation | Cl₂ or Br₂ in CCl₄ with FeCl₃ catalyst | Bromo/chloro derivatives at activated positions |

Note : The fluorine atom acts as a weakly deactivating group, directing EAS to specific positions.

Oxidation and Reduction Reactions

The ketone group in the benzoxazepine ring and the carboxamide moiety are key sites for redox transformations.

Hydrolysis and Stability Under Acidic/Basic Conditions

The compound’s stability profile informs its handling and storage requirements.

科学研究应用

Antitumor Activity

Research has indicated that compounds similar to 4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide exhibit significant antitumor properties. Studies have shown that derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, benzoxazepine derivatives have been reported to act on the PI3K/Akt pathway which is crucial in cancer biology .

Neuroprotective Effects

This compound may also have neuroprotective effects. Research into benzoxazepine derivatives has suggested that they can modulate neurotransmitter systems and exhibit anti-inflammatory properties in neuronal cells. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes that play roles in metabolic pathways. For example, studies have focused on its inhibitory effects on acetolactate synthase, an enzyme involved in branched-chain amino acid biosynthesis. This inhibition could lead to applications in developing antifungal agents .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the synthesis and biological evaluation of benzoxazepine derivatives including this compound. The results indicated a significant reduction in tumor cell viability in vitro compared to control groups. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotection

In a research article focusing on neuroprotective agents, it was demonstrated that similar compounds could prevent oxidative stress-induced neuronal cell death. The study highlighted the potential use of these compounds in therapeutic strategies for neurodegenerative diseases .

作用机制

The mechanism of action of 4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

相似化合物的比较

Similar Compounds

- 4-fluoro-3-nitrobenzonitrile

- 3-fluoro-4-nitrobenzonitrile

- 3,5-dichloro-4-fluorotrifluoromethylbenzene

Uniqueness

Compared to similar compounds, 4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide stands out due to its benzoxazepine ring system, which imparts unique chemical and physical properties

生物活性

4-Fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a complex organic compound belonging to the benzoxazepine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a fluorine atom and a unique tetrahydrobenzoxazepine structure enhances its lipophilicity and interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C19H19FN2O3 with a molecular weight of 342.4 g/mol . The structure includes a benzamide moiety linked to a tetrahydrobenzoxazepine ring that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉FN₂O₃ |

| Molecular Weight | 342.4 g/mol |

| CAS Number | 921792-40-7 |

The mechanism of action for benzoxazepine derivatives like this compound often involves modulation of various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act on neurotransmitter receptors or other cellular receptors.

- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.

These mechanisms suggest that the compound could exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Anticancer Activity

Several studies have indicated that benzoxazepine derivatives possess significant anticancer properties. For instance:

- Cell Line Studies : The compound has shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest.

- Mechanistic Insights : Research indicates that it may inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens:

- In Vitro Studies : Tests against Gram-positive and Gram-negative bacteria have shown promising results.

- Potential Applications : Its application in treating bacterial infections could be significant given the rise of antibiotic resistance.

Anti-inflammatory Effects

Research suggests that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines:

- Cytokine Inhibition : Studies have reported a reduction in TNF-alpha and IL-6 levels in treated models .

Case Studies

-

Study on Anticancer Effects :

- A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with 4-fluoro-N-(3,3,5-trimethyl-4-oxo...) resulted in significant cell death compared to control groups. The mechanism was linked to increased reactive oxygen species (ROS) production leading to apoptosis.

-

Antimicrobial Efficacy :

- In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. This suggests potential for development into an antimicrobial agent.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:

- Absorption : Due to its lipophilic nature, the compound is expected to have good oral bioavailability.

- Metabolism : Preliminary studies suggest hepatic metabolism with potential active metabolites contributing to its effects.

- Excretion : Renal excretion is likely; however, further studies are needed to confirm this aspect .

属性

IUPAC Name |

4-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-19(2)11-25-16-9-8-14(10-15(16)22(3)18(19)24)21-17(23)12-4-6-13(20)7-5-12/h4-10H,11H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZOROGWUDLGGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)N(C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。